1-(2-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide
Description
1-(2-Chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a sulfonamide derivative featuring a 2-chlorophenyl group attached to a methanesulfonamide scaffold, which is further linked to a 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl moiety.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c17-14-4-2-1-3-12(14)10-23(21,22)19-13-6-7-15-11(9-13)5-8-16(20)18-15/h1-4,6-7,9,19H,5,8,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYSDVBBLBIGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the sulfonamide group: This step involves the reaction of the quinoline derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline moiety.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
1-(2-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide exhibits promising biological activities:
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The presence of the quinoline moiety suggests that this compound may possess enhanced activity against various bacterial strains. Research indicates that compounds with similar structures have shown effectiveness in inhibiting bacterial growth by interfering with folate synthesis pathways.
Anticancer Potential
Recent studies have investigated the anticancer properties of related compounds. For instance, a series of quinoxaline derivatives demonstrated significant antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7), with IC50 values indicating potent activity in the low micromolar range . This highlights the potential for this compound to be explored as a candidate for cancer therapy.
Case Studies
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μg/mL) | Reference |
|---|---|---|---|
| Quinoxaline A | HCT-116 | 1.9 | |
| Quinoxaline B | MCF-7 | 2.3 | |
| Compound X | HCT-116 | 7.5 |
This table summarizes findings from studies on related compounds that share structural similarities with this compound.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The quinoline moiety may also contribute to the compound’s biological activity by intercalating with DNA or interacting with other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, synthetic approaches, and inferred pharmacological properties.
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Substituent Position on Phenyl Ring :
- The 2-chlorophenyl group in the target compound vs. 3-chloro-4-methylphenyl () or 2-fluoro-4-methylphenyl () alters steric and electronic properties. Fluorine substitution () may improve metabolic stability, while methyl groups enhance lipophilicity .
Sulfonamide Linkage :
Biological Activity
1-(2-chlorophenyl)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step reaction involving the condensation of 2-(2-chlorobenzylidene)-1-tetralone with malononitrile in the presence of dimethylformamide and a catalyst such as KF-montmorillonite. The resulting structure is characterized by the presence of a methanesulfonamide group, which is known for enhancing biological activity through various mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways.
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens, potentially through disruption of bacterial cell walls or inhibition of protein synthesis.
- Cytotoxic Effects : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Initial findings indicate that it can induce apoptosis in specific cancer cells, making it a candidate for further anticancer drug development.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | COX and LOX inhibition | |
| Antimicrobial Activity | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : In vitro studies demonstrated that the compound significantly reduced the viability of glioma cells through mechanisms independent of AMPK inhibition. This suggests its potential as an anti-glioma agent due to its ability to activate pathways leading to cell death while sparing normal cells from toxicity .
- Anti-inflammatory Studies : The compound's ability to inhibit COX enzymes was investigated in models of inflammation. Results indicated a dose-dependent reduction in inflammatory markers, supporting its use in treating inflammatory diseases .
- Antimicrobial Efficacy : Research has shown that this compound exhibits significant antibacterial activity against strains resistant to conventional antibiotics. This positions it as a promising candidate in the search for new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
